molecular formula C9H9FN2O4 B2439643 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide CAS No. 863604-64-2

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

Cat. No. B2439643
CAS RN: 863604-64-2
M. Wt: 228.179
InChI Key: HSCCKBPILZXRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is a chemical compound with the molecular formula C9H9FN2O4 . It is a white to yellow powder or crystal .


Synthesis Analysis

The synthesis of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide involves a reaction with diisobutylaluminium hydride in tetrahydrofuran at 0℃ for 0.5 hours, followed by a reaction with hydrogen chloride and water in tetrahydrofuran . The yield of this reaction is approximately 88% .


Molecular Structure Analysis

The InChI code for 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is 1S/C9H9FN2O4/c1-11(16-2)9(13)6-3-4-8(12(14)15)7(10)5-6/h3-5H,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide has a molecular weight of 228.18 . It is soluble, with a solubility of 1.71 mg/ml . The compound has a high GI absorption and is a CYP1A2 inhibitor . It is stored in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Pharmaceutical Applications The chemical compound 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide, while not directly cited in the provided references, is structurally related to compounds that have been extensively studied for their synthesis methods and potential pharmaceutical applications. A practical synthesis approach for related fluoro and nitro-substituted compounds has been developed, highlighting the significance of such chemical structures in pharmaceutical manufacturing. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of anti-inflammatory materials, showcases the utility of fluoro and nitro groups in facilitating complex chemical reactions and enhancing the pharmacological profile of synthetic molecules (Qiu et al., 2009).

Anticancer Compound Development Research on the structure-activity relationship of natural and synthetic compounds indicates that functional groups such as fluoro, methoxy, methyl, and nitro play a pivotal role in the design of anticancer drugs. These groups have been identified to possess anti-migration and anti-proliferation activities, which are crucial in the development of effective anticancer therapies. The manipulation of these functional groups in drug molecules can lead to significant improvements in their anticancer efficacy (Liew et al., 2020).

Nucleophilic Aromatic Substitution Studies The understanding of nucleophilic aromatic substitution reactions is fundamental in organic chemistry and pharmaceutical science. Studies on the substitution of the nitro-group in aromatic compounds, such as the one involving piperidine and dinitrobenzene, provide insights into reaction mechanisms that are critical for designing synthetic pathways for drug development. This knowledge is directly applicable to the synthesis and modification of compounds like 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide, facilitating the exploration of their therapeutic potentials (Pietra & Vitali, 1972).

Safety And Hazards

The compound is classified as a warning under the GHS pictogram . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-fluoro-N-methoxy-N-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O4/c1-11(16-2)9(13)6-3-4-8(12(14)15)7(10)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCCKBPILZXRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

Synthesis routes and methods I

Procedure details

To a solution of CH2Cl2 (1L) was added 3-fluoro-4-nitrobenzoic acid (100 g, 540 mmol) and EDCI (155.3 g, 810 mmol) followed by NMM (178 mL, 1.62 mol) and N-methoxymethanamine hydrochloride (79.0 g, 810 mmol). The solution was allowed to stir under N2 at rt for 17 h. The reaction mixture was then diluted with 1N HCl (1 L), transferred to separatory funnel, and separated. The organic phase was washed with 1N NaOH (2×500 mL) and water (250 ML). All aqueous layers were back extracted with EtOAc (2×500 mL). The organic layers were combined, dried (MgSO4), filtered, and concentrated in vacuo. to afford 102.3 g of the above compound as a yellow solid (448 mmol, yield 83%). 1H-NMR (DMSO-d6) δ 8.22 to 8.18 (t, J=8.0 Hz, 1H), 7.79 to 7.76 (d, J=11.5 Hz, 1H), 7.60 to 7.58 (d, J=8.3 Hz, 1H), 3.56 (s, 3H), 3.28 (s, 3H); MS [M+H]+=229. 1; LCMS RT=2.27 min.
Name
Quantity
178 mL
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Name
Quantity
155.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
83%

Synthesis routes and methods II

Procedure details

Dissolve 3-Fluoro-4-nitro-benzoic acid (10.7 g, 57.71 mmol) in 1000 mL anhydrous dichloromethane. Add N,O-Dimethylhydroxylamine hydrochloride (4.5 g, 46.17 mmol), followed by 1-(3 dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (16.60 g, 86.57 mmol) and 4 diethylaminopyridine (6.77 g, 55.4 mmol). Stir at room temperature under nitrogen atmosphere overnight. Concentrate under reduced pressure and partition the residue between ethyl acetate (300 mL) and water (100 mL). Wash the organic layer with saturated aqueous sodium chloride (4×30 mL) and dry over magnesium sulfate. Concentrate under reduced pressure to provide the desired compound (7.4 g, 56%).
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
16.6 g
Type
reactant
Reaction Step Three
Quantity
6.77 g
Type
reactant
Reaction Step Four
Yield
56%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.